Ilk-IN-2 -

Ilk-IN-2

Catalog Number: EVT-2742533
CAS Number:
Molecular Formula: C30H30F3N5O
Molecular Weight: 533.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • ILK: Integrin-linked kinase is a multi-domain protein localized at cell-extracellular matrix (ECM) adhesion sites, playing a critical role in connecting integrins to the actin cytoskeleton. ILK is involved in various cellular processes, including cell adhesion, migration, proliferation, and survival. [, , , , , , , , ]
  • Kindlin-2: Kindlin-2, also known as Fermitin family homolog 2 (FERMT2), belongs to a family of FERM domain-containing proteins, known to bind to the cytoplasmic tails of β integrin subunits. Kindlins are essential for integrin activation and the formation of focal adhesions. [, ]

The ILK-kindlin-2 interaction is highly conserved across species, highlighting its biological significance. This interaction is mediated by specific domains within each protein: the pseudokinase domain (pKD) of ILK and the F2PH subdomain of kindlin-2. []

Overview

Ilk-IN-2 is a selective inhibitor of integrin-linked kinase (ILK), an important protein involved in various cellular processes including cell survival, proliferation, and migration. ILK has been implicated in the progression of several types of cancer, making its inhibitors a target for therapeutic development. The compound is classified as a small molecule inhibitor and has been studied for its potential to disrupt ILK-mediated signaling pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ilk-IN-2 typically involves multiple synthetic steps that may include:

  1. Starting Materials: The synthesis often begins with readily available chemical precursors that contain the necessary functional groups.
  2. Reagents: Common reagents used in the synthesis may include coupling agents, solvents, and catalysts to facilitate the formation of desired bonds.
  3. Purification: After synthesis, Ilk-IN-2 is usually purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of by-products and unreacted materials.

Detailed synthetic routes can vary based on the specific structural modifications intended for Ilk-IN-2.

Molecular Structure Analysis

Structure and Data

Ilk-IN-2 can be characterized by its unique molecular structure which includes:

  • Core Structure: The core structure typically features a heterocyclic ring system that contributes to its binding affinity for ILK.
  • Functional Groups: Various functional groups are strategically placed to enhance solubility and bioactivity.

The molecular formula and exact structural data can be determined through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions and Technical Details

Ilk-IN-2 undergoes various chemical reactions during its synthesis and biological interactions:

  1. Formation Reactions: Key reactions involve the formation of carbon-carbon or carbon-nitrogen bonds through coupling reactions.
  2. Biological Interactions: In biological systems, Ilk-IN-2 may interact with ILK through competitive inhibition, where it binds to the active site or allosteric sites of the enzyme.

The kinetics of these reactions can be studied using enzyme assays or binding studies to determine the efficacy and potency of Ilk-IN-2 as an ILK inhibitor.

Mechanism of Action

Process and Data

The mechanism of action for Ilk-IN-2 involves:

  1. Inhibition of ILK Activity: By binding to ILK, Ilk-IN-2 prevents ILK from phosphorylating downstream targets involved in cell survival signaling.
  2. Impact on Cellular Processes: This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Research studies often utilize cell lines expressing ILK to quantify the effects of Ilk-IN-2 on cell viability and migration.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ilk-IN-2 is usually presented as a solid crystalline compound.
  • Solubility: Its solubility profile in various solvents (e.g., water, dimethyl sulfoxide) is critical for formulation in biological assays.

Chemical Properties

  • Stability: The stability of Ilk-IN-2 under different pH conditions and temperatures is assessed to ensure reliable performance in biological experiments.
  • Reactivity: Understanding its reactivity with biological macromolecules helps predict its behavior in cellular environments.
Applications

Scientific Uses

Ilk-IN-2 has several potential applications in scientific research:

  1. Cancer Research: As an ILK inhibitor, it is primarily studied for its role in inhibiting tumor growth and metastasis.
  2. Drug Development: It serves as a lead compound for developing new therapeutic agents targeting ILK-related pathways.
  3. Biochemical Studies: Researchers utilize Ilk-IN-2 to explore ILK's role in cellular signaling pathways and its implications in disease models.
Introduction to Integrin-Linked Kinase and Oncogenic Signaling Pathways

Integrin-Linked Kinase as a Multifunctional Scaffold Protein in Cellular Adhesion and Survival Mechanisms

Integrin-Linked Kinase is an intracellular adaptor protein localized primarily at focal adhesion sites, where it bridges integrin receptors and the actin cytoskeleton. Structurally, it comprises an N-terminal ankyrin repeat domain (ARD), a central pleckstrin homology (PH)-like domain, and a C-terminal kinase-like domain [10]. Despite historical classification as a serine/threonine kinase, recent structural analyses confirm its primary role as a pseudokinase that functions as a critical scaffolding platform [10]. Integrin-Linked Kinase forms the core of the Integrin-Linked Kinase–Particularly Interesting New Cysteine-Histidine-rich protein–Parvin (IPP) complex, which recruits over 20 signaling proteins, including paxillin, β-parvin, and growth factor receptors [6] [10]. This complex orchestrates:

  • Mechanotransduction: Force transmission between extracellular matrix adhesions and cytoskeletal reorganization [6].
  • Survival signaling: Phosphatidylinositol 3-Kinase-dependent activation of Protein Kinase B (Akt) via phosphorylation at Ser473 [1] [10].
  • Metabolic regulation: Modulation of glycogen synthase kinase-3β activity impacting Wnt signaling and protein synthesis [1].

Table 1: Key Binding Partners of Integrin-Linked Kinase in Focal Adhesions

Binding PartnerInteraction DomainFunctional Consequence
β1-integrin cytoplasmic tailKinase-like domainMechanical coupling to extracellular matrix
Particularly Interesting New Cysteine-Histidine-rich protein 1Ankyrin repeat domainComplex stability; localization regulation
α/β-parvinKinase-like domainActin cytoskeletal remodeling
PaxillinCentral PH-like domainFocal adhesion turnover and cell migration

Dysregulation of Integrin-Linked Kinase in Tumorigenesis and Metastatic Progression

Integrin-Linked Kinase expression and activity are frequently elevated in carcinomas (e.g., breast, gastric, prostate), sarcomas, and hematological malignancies. This dysregulation stems from:

  • Transcriptional upregulation: Driven by oncogenic transcription factors (e.g., Myc) or loss of tumor suppressors (e.g., Phosphatase and Tensin Homolog) [1] [7].
  • Post-translational modifications: Phosphatidylinositol 3-Kinase-mediated activation enhances Protein Kinase B signaling [1].
  • Epigenetic mechanisms: Hypomethylation of the Integrin-Linked Kinase promoter in hepatocellular carcinoma [10].

Functionally, elevated Integrin-Linked Kinase drives:

  • Epithelial-mesenchymal transition: Via suppression of E-cadherin and induction of Snail transcription factors [6] [10].
  • Therapy resistance: Constitutively active Protein Kinase B signaling bypasses growth factor dependency [1] [8].
  • Metabolic reprogramming: Enhanced glucose uptake and glycolytic flux supporting anabolic growth [5].

Table 2: Oncogenic Pathways Activated by Integrin-Linked Kinase Overexpression

Downstream EffectorPathway ActivatedOncogenic Outcome
Phospho-Akt (Ser473)PI3K/Protein Kinase BCell survival; evasion of apoptosis
Phospho-Glycogen Synthase Kinase-3β (Ser9)Wnt/β-cateninCell cycle progression; proliferation
Phospho-Myosin Light ChainRho/Rac GTPasesCell migration; invasion
Hypoxia-Inducible Factor 1-alphaGlycolysisMetabolic adaptation to hypoxia

Rationale for Targeting Integrin-Linked Kinase in Precision Oncology: Historical Context and Therapeutic Gaps

The discovery of Integrin-Linked Kinase’s role in linking integrins to oncogenic signaling dates to the early 2000s, establishing it as a compelling therapeutic target [1]. However, traditional approaches faced challenges:

  • Kinase activity controversy: Initial drug development focused on ATP-competitive inhibitors, but Integrin-Linked Kinase’s pseudokinase status demanded alternative strategies [10].
  • Redundancy in signaling: Compensatory pathways (e.g., Phosphatidylinositol 3-Kinase-independent Protein Kinase B activation) limited early inhibitors [8].
  • Tissue-specific effects: Integrin-Linked Kinase knockout studies revealed embryonic lethality and cardiac defects, necessitating tumor-selective agents [10].

These limitations highlighted the need for agents disrupting Integrin-Linked Kinase scaffolding without compromising essential physiological functions—a gap addressed by next-generation compounds like Ilk-In-2.

Properties

Product Name

Ilk-IN-2

IUPAC Name

N-methyl-3-[2-(4-piperazin-1-ylphenyl)-5-[4-[4-(trifluoromethyl)phenyl]phenyl]pyrazol-3-yl]propanamide

Molecular Formula

C30H30F3N5O

Molecular Weight

533.6 g/mol

InChI

InChI=1S/C30H30F3N5O/c1-34-29(39)15-14-27-20-28(36-38(27)26-12-10-25(11-13-26)37-18-16-35-17-19-37)23-4-2-21(3-5-23)22-6-8-24(9-7-22)30(31,32)33/h2-13,20,35H,14-19H2,1H3,(H,34,39)

InChI Key

AJLOJUFSIDSBNN-UHFFFAOYSA-N

SMILES

CNC(=O)CCC1=CC(=NN1C2=CC=C(C=C2)N3CCNCC3)C4=CC=C(C=C4)C5=CC=C(C=C5)C(F)(F)F

Solubility

not available

Canonical SMILES

CNC(=O)CCC1=CC(=NN1C2=CC=C(C=C2)N3CCNCC3)C4=CC=C(C=C4)C5=CC=C(C=C5)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.